2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H25FN4OS and its molecular weight is 412.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound is a derivative of thieno[3,2-d]pyrimidine and has been synthesized as an inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation and is often found to be overexpressed in various types of cancer .
Mode of Action
The compound interacts with EZH2, inhibiting its activity . This results in changes to the methylation status of histones, which can affect gene expression. The exact nature of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . This can have downstream effects on cell proliferation and survival, particularly in cancer cells where EZH2 is often overexpressed .
Result of Action
The compound has shown promising antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidin-4-amines, a class of compounds to which it belongs, have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism .
Cellular Effects
Related thieno[3,2-d]pyrimidin-4-amines have been shown to inhibit Cyt-bd, affecting ATP production in mycobacterial strains .
Molecular Mechanism
Related thieno[3,2-d]pyrimidin-4-amines have been shown to inhibit Cyt-bd, suggesting that this compound may also interact with this enzyme .
Metabolic Pathways
Given its structural similarity to thieno[3,2-d]pyrimidin-4-amines, it may be involved in similar metabolic pathways .
Properties
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4OS/c23-16-6-4-5-15(13-16)18-14-29-20-19(18)24-22(25-21(20)28)27-11-9-26(10-12-27)17-7-2-1-3-8-17/h4-6,13-14,17H,1-3,7-12H2,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJEFNBQJHCPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.